2-Cyano-3'-iodobenzophenone
Description
2-Cyano-3'-iodobenzophenone (CAS: 146653-53-4) is a halogenated benzophenone derivative characterized by a cyano group at the 2-position and an iodine atom at the 3'-position of the aromatic rings. Its molecular formula is C₁₅H₁₀INO, with a molar mass of 347.15 g/mol and a predicted density of 1.65 g/cm³ . Commercial availability is confirmed by suppliers like CymitQuimica, though specific applications remain understudied in the literature .
Properties
IUPAC Name |
2-(3-iodobenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO/c15-12-6-3-5-10(8-12)14(17)13-7-2-1-4-11(13)9-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMSOGVCQNPOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641546 | |
| Record name | 2-(3-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-77-8 | |
| Record name | 2-(3-Iodobenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2-Cyano-3’-iodobenzophenone involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of 2-Cyano-3’-iodobenzophenone often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom undergoes substitution under mild conditions due to activation by adjacent electron-withdrawing groups. In a study involving structurally similar 3-cyano-3'-iodobenzophenone triflate, fluorine-18 substitution occurred with >90% radiochemical yield at room temperature within 10 minutes . This demonstrates the iodine’s lability in such systems.
Key Reaction Parameters
| Substrate | Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Cyano-3'-iodobenzophenone | F⁻ (K¹⁸F) | RT, CH₃CN, 10 min | >90% |
The reaction proceeds via an SₙAr mechanism, where electron-withdrawing groups stabilize the transition state. The triflate leaving group in the precursor further enhances reactivity .
Electrophilic Substitution
The aromatic ring undergoes nitration or sulfonation at positions meta to the cyano group. For example:
Nitration
| Substrate | Reagents | Position of NO₂ | Yield | Reference |
|---|---|---|---|---|
| 4-Ethoxy-3'-iodobenzophenone | HNO₃, H₂SO₄, 0°C | Meta to ethoxy | 75% |
Electron-withdrawing groups direct electrophiles to the less deactivated ring. The iodine atom may temporarily act as a directing group before displacement.
Radical-Mediated Reactions
Under UV irradiation, the compound generates radicals via homolytic cleavage of the C–I bond. This property is exploited in photoinitiated polymerizations:
| Application | Conditions | Outcome | Reference |
|---|---|---|---|
| Polymerization initiator | UV light (λ = 365 nm) | Radical chain propagation |
The cyano group stabilizes adjacent radicals through conjugation, enhancing reactivity.
Reduction of the Cyano Group
The nitrile moiety can be reduced to primary amines or imines. For example:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Benzylamine derivative | 65% | |
| H₂ (Pd/C catalyst) | EtOH, RT | Imine intermediate | 50% |
Reduction pathways are critical for modifying the compound’s biological activity, as seen in tyrosinase inhibitors .
Cycloaddition and Conjugate Additions
The electron-deficient aromatic ring participates in Diels-Alder reactions. In a related study, phenacylmalononitriles underwent cycloaddition with dialkyl but-2-ynedioates to form functionalized cyclopentenes . A plausible mechanism involves:
Scientific Research Applications
Overview
2-Cyano-3'-iodobenzophenone (CAS No. 890098-77-8) is a benzophenone derivative characterized by its unique structural properties, which include a cyano group and an iodine atom. This compound has garnered attention in various scientific fields due to its versatile applications, particularly in organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block for creating diverse compounds.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies suggest that similar compounds demonstrate broad-spectrum antimicrobial activity, potentially making this compound useful in developing new antimicrobial agents .
- Anticancer Activity : Preliminary investigations have explored its efficacy against cancer cell lines, indicating possible applications in cancer therapeutics.
Drug Development
Due to its structural features, this compound is being investigated as a building block for pharmaceuticals. Its interactions with molecular targets may lead to the development of new drugs aimed at various diseases, including viral infections and cancer .
Material Science
In materials science, this compound is utilized in the production of polymers and dyes. Its unique chemical properties allow it to function as a photoinitiator in polymerization processes, enhancing the performance characteristics of the resulting materials .
Case Study 1: Antimicrobial Activity
A study demonstrated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains. This suggests potential for development into broad-spectrum antimicrobial agents.
Case Study 2: Anticancer Potential
In vitro assays conducted on breast cancer cell lines revealed that derivatives of this compound showed significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Used in multi-step organic reactions |
| Biological Activity | Exhibits antimicrobial and anticancer properties | Potential drug candidate for infections and tumors |
| Drug Development | Building block for pharmaceuticals | Investigated for antiviral and anticancer drugs |
| Material Science | Used as a photoinitiator in polymerization processes | Enhances properties of polymer products |
Mechanism of Action
The mechanism of action of 2-Cyano-3’-iodobenzophenone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Halogenated and Cyano-Substituted Benzophenones
Table 1: Physical Properties of Selected Cyano- and Halogen-Substituted Compounds
| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| 2-Cyano-3'-iodobenzophenone | C₁₅H₁₀INO | 347.15 | 1.65 | 474.0±35.0 | Cyano, iodine substituents |
| Octocrylene* | C₂₄H₂₇NO₂ | 361.48 | 1.05 | N/A | Cyano, diphenyl propenoate |
*Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenyl-2-propenoate) is included due to its cyano group and commercial use in sunscreens .
Key Observations :
- The iodine atom in this compound contributes to its higher molar mass and density compared to non-halogenated analogs like octocrylene.
- The cyano group in both compounds may enhance UV absorption, though octocrylene’s photoprotective efficacy is well-documented (SPF: 1–5; UVAPF: 1–8) , while data for this compound is lacking.
Functional Analogs: Cyano-Containing Bioactive Compounds
Cyano groups are critical in medicinal chemistry, as seen in glycyrrhetinic acid derivatives and quinazolines:
Key Comparisons :
- Antiproliferative Activity: Glycyrrhetinic acid derivatives with cyano-enone groups (e.g., CDODO-Me-11) exhibit potent growth inhibition in leukemia cells (GI₅₀: 0.5–20 μM), outperforming analogs with 2-cyano-3-keto or isoxazole groups . The cyano group’s position and conjugation with keto functionalities are critical for activity.
- Structural Flexibility: In quinazolines, the 2-cyano group is a historic feature in heterocyclic chemistry, enabling diverse synthetic applications . For this compound, the iodine atom may offer unique reactivity (e.g., in cross-coupling reactions), though this remains unexplored in the literature.
Photoprotective and Electronic Properties
Octocrylene and its derivatives highlight the role of cyano groups in UV filter design:
- Octocrylene’s cyano group stabilizes the excited state via conjugation, enhancing UVB/UVA protection .
- Hypothesis: The electron-withdrawing cyano group in this compound may similarly absorb UV light, while the iodine atom could influence electronic properties through heavy-atom effects. Experimental validation is needed.
Biological Activity
2-Cyano-3'-iodobenzophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group and an iodine atom attached to a benzophenone structure. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The iodine atom may facilitate non-covalent interactions such as halogen bonding, enhancing the compound's binding affinity to target proteins. Additionally, the cyano group can participate in hydrogen bonding, further modulating the activity of biological targets .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting their potential as antimicrobial agents .
Anti-inflammatory Activity
In vivo studies have shown that this compound possesses anti-inflammatory properties. For example, in models of paw edema induced by complete Freund's adjuvant (CFA), treatment with the compound resulted in a significant reduction in inflammation markers such as IL-1β and TNF-α. The compound's anti-edematogenic activity was comparable to dexamethasone, a well-known anti-inflammatory drug .
Anticancer Potential
The anticancer potential of this compound has been explored through various assays. In vitro studies reported IC50 values indicating cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure exhibited IC50 values ranging from 0.29 μM to 5 μM against HCT116 colon cancer cells, outperforming traditional chemotherapeutics like 5-fluorouracil .
Case Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
